2-Aminopent-4-ynamide hydrochloride

Description

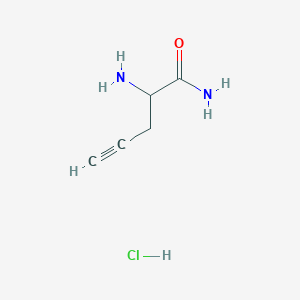

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopent-4-ynamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUURJVZZIYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 2-Aminopent-4-ynamide hydrochloride

An In-depth Technical Guide to 2-Aminopent-4-ynamide Hydrochloride

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis and drug discovery, the ynamide functional group has emerged as a uniquely powerful and versatile building block. Its inherent electronic polarization, a direct consequence of the nitrogen atom's influence on the alkyne moiety, imbues it with a rich and often predictable reactivity profile.[1] This guide focuses on a specific, yet representative, member of this class: 2-Aminopent-4-ynamide hydrochloride.

This document eschews a conventional, rigid template. Instead, it is structured to provide a holistic understanding of the molecule, beginning with its fundamental identity and moving through its physical characteristics, its profound chemical reactivity, and the practical methodologies for its analysis and synthesis. As a Senior Application Scientist, my objective is not merely to list data but to explain the causality behind it—why the molecule behaves as it does and how researchers can leverage these properties. Every protocol is designed as a self-validating system, grounded in established principles of analytical and synthetic chemistry, to ensure both trustworthiness and reproducibility.

Section 1: Core Identity and Molecular Structure

2-Aminopent-4-ynamide hydrochloride is a small molecule featuring a terminal alkyne, a primary amide, and a primary amine, the latter of which is protonated to form the hydrochloride salt. This combination of functional groups suggests a high degree of chemical versatility and potential for use as a scaffold or intermediate in the synthesis of more complex nitrogen-containing heterocycles and peptidomimetics.

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 375859-33-9 | [2][3] |

| Molecular Formula | C₅H₉ClN₂O | [2] |

| Molecular Weight | 148.59 g/mol | [2] |

| Synonyms | 2-amino-4-pentynamide hydrochloride | [2] |

| InChI Key | LHUURJVZZIYPKY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C#CCC(C(=O)N)N.Cl | |

Caption: Structure of 2-Aminopent-4-ynamide Hydrochloride.

Section 2: Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. However, by leveraging its structure and data from its suppliers, we can assemble a foundational understanding of its physical characteristics.

Table 2: Known and Inferred Physical Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Physical Form | Powder or crystals | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| Purity (Typical) | ≥95% | [2] |

| Melting Point | Not reported. Expected to be a relatively high-melting solid, likely with decomposition, typical for amino acid amide salts. | Inferred |

| Solubility | Not reported. The hydrochloride salt form strongly suggests high solubility in polar protic solvents like water, methanol, and ethanol. Limited solubility is expected in nonpolar solvents like hexanes or diethyl ether. May show some solubility in polar aprotic solvents like DMSO. | Inferred from structure |

The recommendation to store the compound under dry, refrigerated conditions is critical.[2] This points to potential hygroscopicity and thermal lability. The alkyne and amide functionalities can be susceptible to degradation over time, especially in the presence of moisture or elevated temperatures.

Section 3: Chemical Reactivity and Stability Profile

The chemical behavior of 2-Aminopent-4-ynamide hydrochloride is dominated by the ynamide functionality. The nitrogen atom profoundly polarizes the alkyne, rendering the β-carbon nucleophilic and the α-carbon electrophilic. This unique electronic distribution is the cornerstone of its reactivity and makes it a valuable synthon.

Caption: Reactivity map of the ynamide functional group.

Causality of Reactivity

-

Cycloaddition Reactions: Ynamides are exceptional partners in cycloaddition reactions. Their polarized nature allows them to participate readily in both [2+2] and [4+2] (Diels-Alder type) annulations, providing rapid access to complex cyclic structures containing nitrogen.[4] The terminal alkyne in 2-aminopent-4-ynamide makes it particularly suitable for such transformations.

-

Metal-Catalyzed Transformations: The electron-rich alkyne is readily activated by transition metals, particularly soft Lewis acids like gold (Au) and platinum (Pt). This activation opens pathways to a vast array of transformations, including hydrofunctionalization, cycloisomerization, and complex cascade reactions that can build molecular complexity in a single step.

-

Stability Considerations: While more stable than their ynamine counterparts, ynamides are not inert.[5] They can be sensitive to strongly acidic or basic conditions, which can lead to hydrolysis or other rearrangements. The hydrochloride salt form of the title compound provides stability by protonating the free amine, preventing it from interfering with the ynamide group. However, exposure to strong bases would liberate the free amine, which could potentially lead to intramolecular reactions or degradation. The compound's instability in certain conditions highlights the importance of controlled reaction environments.[6]

Section 4: Proposed Analytical and Characterization Workflows

Validating the identity, purity, and structure of 2-Aminopent-4-ynamide hydrochloride is paramount. The following protocols are proposed as a robust, self-validating workflow for its characterization.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Aminopent-4-ynamide hydrochloride | 375859-33-9 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Aminopent-4-ynamide Hydrochloride: Characterization and Methodologies

Introduction

2-Aminopent-4-ynamide hydrochloride is a unique small molecule featuring a confluence of key functional groups: a primary amide, a primary amine, and a terminal alkyne. This combination makes it a potentially valuable building block in synthetic organic chemistry and drug discovery. The presence of a terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira coupling or click chemistry, while the amine and amide functionalities provide sites for further derivatization. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 2-Aminopent-4-ynamide hydrochloride and the experimental protocols necessary for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, purification, or application of this and structurally related compounds.

The hydrochloride salt form dictates that the primary amine will exist in its protonated state (-NH3+), which significantly influences its spectroscopic behavior, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry (MS), providing the theoretical basis for these predictions and the practical steps for their experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Aminopent-4-ynamide hydrochloride, ¹H NMR will provide critical information about the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Spectrum

The structure of 2-Aminopent-4-ynamide hydrochloride suggests the presence of several distinct proton environments. The spectrum is expected to show signals corresponding to the terminal alkyne proton, the methylene protons, the methine proton, and the exchangeable protons of the amide and protonated amine groups. The hydrochloride form will influence the chemical shifts of protons near the newly formed ammonium group.

Table 1: Predicted ¹H NMR Data for 2-Aminopent-4-ynamide hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~2.5 - 3.0 | t | ~2.5 | The terminal alkyne proton. Will show a small coupling to the H-3 protons (long-range coupling). |

| H-3 (a & b) | ~2.6 - 3.2 | m | - | Diastereotopic methylene protons adjacent to a stereocenter. Expected to be a complex multiplet due to coupling to H-2 and H-5. |

| H-2 | ~4.0 - 4.5 | t | ~6-8 | Methine proton alpha to the protonated amine and the amide carbonyl. Shifted downfield due to the inductive effect of these groups. |

| -CONH₂ | ~7.0 - 8.5 | br s | - | Two broad singlets for the amide protons, which are diastereotopic and may exchange with the solvent.[1] |

| -NH₃⁺ | ~8.0 - 9.5 | br s | - | A broad singlet for the three protons of the ammonium group. Its position is highly dependent on solvent and concentration. |

Causality Behind Predicted Shifts:

-

H-2: This methine proton is flanked by two electron-withdrawing groups: the amide carbonyl and the protonated amine (-NH3+). This deshielding effect will push its resonance significantly downfield.

-

H-3: These methylene protons are adjacent to the chiral center at C-2 and the sp-hybridized carbon of the alkyne, leading to a complex splitting pattern.

-

H-5: The terminal alkyne proton typically appears in the range of 2-3 ppm.[2]

-

-CONH₂ and -NH₃⁺ Protons: These protons are acidic and exchangeable. Their signals are often broad due to quadrupole broadening and chemical exchange.[1] Their chemical shifts are highly sensitive to solvent, temperature, and pH.

Experimental Protocol for ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Aminopent-4-ynamide hydrochloride.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices due to the compound's salt nature. D₂O is advantageous for observing the exchange of labile protons.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

-

D₂O Exchange Experiment (Confirmation of Labile Protons):

-

After acquiring the initial spectrum (preferably in DMSO-d₆), add a few drops of D₂O to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signals corresponding to the -CONH₂ and -NH₃⁺ protons will decrease in intensity or disappear entirely, confirming their assignment.[3]

-

Visualization of ¹H-¹H Connectivity

The expected spin-spin coupling network can be visualized to aid in spectral interpretation.

Caption: Predicted ¹H-¹H spin-spin coupling in 2-Aminopent-4-ynamide hydrochloride.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum

The presence of an amide carbonyl, an alkyne, and carbons adjacent to the protonated amine will result in a wide dispersion of signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for 2-Aminopent-4-ynamide hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-CONH₂) | ~170 - 175 | The amide carbonyl carbon, typically found in this downfield region.[4] |

| C-2 (-CH(NH₃⁺)-) | ~50 - 60 | The methine carbon bonded to the protonated amine. |

| C-3 (-CH₂-) | ~30 - 40 | The methylene carbon. |

| C-4 (-C≡CH) | ~80 - 90 | The sp-hybridized carbon of the alkyne bearing no proton.[5] |

| C-5 (-C≡CH) | ~70 - 80 | The terminal sp-hybridized carbon of the alkyne.[5] |

Causality Behind Predicted Shifts:

-

C-1: The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and resonance effects, placing it far downfield.

-

C-4 and C-5: The sp-hybridized carbons of the alkyne have characteristic chemical shifts in the mid-range of the spectrum.[6]

-

C-2: The carbon atom directly attached to the electron-withdrawing ammonium group will be shifted downfield compared to a simple alkane carbon.

Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use a broadband probe to observe the wide range of carbon chemical shifts.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire a standard 1D proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

(Optional) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups, which can aid in assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. 2-Aminopent-4-ynamide hydrochloride has several functional groups with characteristic absorption bands.

Predicted IR Absorptions

The IR spectrum will be dominated by absorptions from the protonated amine, the primary amide, and the terminal alkyne.

Table 3: Predicted Characteristic IR Absorptions for 2-Aminopent-4-ynamide hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne[2][7] |

| ~3200 - 2800 | Strong, broad | N-H stretch | Primary Amine (as -NH₃⁺ salt)[8] |

| ~3400 and ~3200 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amide[9] |

| ~2150 | Weak to medium, sharp | C≡C stretch | Terminal Alkyne[2][7] |

| ~1680 | Strong | C=O stretch (Amide I band) | Primary Amide[1][10] |

| ~1620 | Medium | N-H bend | Primary Amide (Amide II band) / -NH₃⁺ bend |

Causality Behind Absorptions:

-

-NH₃⁺ Stretch: The stretching vibration of the N-H bonds in the ammonium salt appears as a very broad and strong absorption in the 3200-2800 cm⁻¹ region, often with some fine structure.[8] This broadness is due to extensive hydrogen bonding.

-

≡C-H Stretch: The stretch of the C-H bond of the terminal alkyne is a very characteristic sharp and strong peak around 3300 cm⁻¹.[2]

-

Amide Bands: Primary amides show two N-H stretching bands (asymmetric and symmetric) and a very strong C=O stretch (Amide I band).[11] The Amide II band arises from N-H bending.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of a solid sample.

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. This method is often quicker and requires less sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or ATR unit) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Molecular Ion and Fragmentation

For 2-Aminopent-4-ynamide hydrochloride, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal for accurately determining the mass of the molecular ion.

-

Molecular Formula: C₅H₈N₂O

-

Molecular Weight of the free base: 112.0637 g/mol

-

Molecular Ion (as free base, [M+H]⁺): Expected m/z ≈ 113.0715

Under harsher ionization conditions like electron ionization (EI), the molecule is expected to fragment in predictable ways.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Aminopent-4-ynamide

| m/z (nominal) | Possible Fragment Structure | Fragmentation Pathway |

| 112 | [C₅H₈N₂O]⁺˙ | Molecular ion (if observed) |

| 69 | [C₄H₅O]⁺ | α-cleavage: loss of •CH(NH₂)CONH₂ |

| 44 | [CONH₂]⁺ | Cleavage of the bond between C-1 and C-2.[12] |

| 43 | [CH(NH₂)CO]⁺ | Cleavage of the bond between C-2 and C-3. |

Causality Behind Fragmentation:

-

The most common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group.[12]

-

Alpha-cleavage next to the amine group is also a favored fragmentation pathway for amines.

Visualization of Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 2-Aminopent-4-ynamide.

Experimental Protocol for Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. This comparison should be within a few parts per million (ppm) for confident identification.

-

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 2-Aminopent-4-ynamide hydrochloride. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can unequivocally confirm the structure and purity of this compound. The detailed experimental protocols and theoretical explanations serve as a robust resource for scientists engaged in the synthesis and analysis of novel chemical entities. The key identifying features will be the characteristic signals of the terminal alkyne in ¹H NMR and IR, the downfield shifted methine proton adjacent to the ammonium and amide groups in ¹H NMR, the amide carbonyl signal in ¹³C NMR and IR, and the accurate mass measurement of the molecular ion by HRMS.

References

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

University of Calgary. IR: amines. [Link]

-

DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw. YouTube. [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

University of Calgary. IR: alkynes. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

ResearchGate. VT NMR spectroscopic studies of the ynamide carbopalladation/cross-coupling/electrocyclization sequence. [Link]

-

ResearchGate. Chemical shifts and assignments of main peaks in the 1 H NMR spectra of D2O extracts. [Link]

-

ResearchGate. ¹H NMR monitoring of the reaction of ynamide 1i with fully-substituted isoxazole 4i. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). [Link]

-

Canadian Science Publishing. (1950). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY - AMIDES. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Nanalysis. (2017, November 30). To D2O or not to D2O?. [Link]

-

National Institutes of Health. Ynamides: A Modern Functional Group For The New Millennium. [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

ResearchGate. Fits of 1H NMR spectra of all 20 canonical amino acids in D2O. [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Journal of the American Chemical Society. (2026, January 16). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. [Link]

-

National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

NPTEL. 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

ACS Publications. (2026, January 8). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

-

Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis of Aliphatic Amides. [Link]

-

National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Scribd. IR Spectrum Frequency Table. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthesis of Ynamides via N-Alkynylation: A Detailed Protocol for Researchers

Introduction: The Rising Prominence of Ynamides in Modern Synthesis

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged from relative obscurity to become a powerhouse functional group in contemporary organic synthesis.[1] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a delicate balance of stability and reactivity.[2] This has unlocked a wealth of novel chemical transformations, making ynamides highly sought-after building blocks in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products.

Historically, the synthesis of ynamides was fraught with challenges, often requiring harsh reaction conditions and offering a limited substrate scope.[3] However, the advent of modern catalytic methods, particularly those employing copper, has revolutionized their accessibility.[3] This guide provides a comprehensive overview and detailed protocols for the N-alkynylation of amides and related nitrogen nucleophiles, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to successfully incorporate these valuable motifs into their synthetic strategies.

Core Principles of N-Alkynylation for Ynamide Synthesis

The fundamental transformation in ynamide synthesis via N-alkynylation is the formation of a bond between a nitrogen nucleophile and an sp-hybridized carbon atom. The success of this transformation hinges on the careful selection of the nitrogen source, the alkynylating agent, and the catalytic system.

Nitrogen Nucleophiles: A Matter of Acidity and Sterics

A variety of nitrogen-containing compounds can serve as precursors to ynamides. The key requirement is the presence of an N-H bond that can be deprotonated to generate a nucleophilic amide anion. The acidity of this proton is a crucial factor, with more acidic N-H bonds generally leading to more facile reactions. Common classes of nitrogen nucleophiles include:

-

Sulfonamides: These are excellent substrates due to the high acidity of the N-H proton, facilitating deprotonation and subsequent coupling.[2]

-

Carbamates and Oxazolidinones: These are also widely used and offer good reactivity.[2][4]

-

Lactams: Cyclic amides are effective coupling partners.[5]

-

Amides: While acyclic amides can be more challenging substrates, successful couplings have been reported with appropriate catalyst systems.[5]

Alkynylating Agents: The Electrophilic Partner

The choice of the alkynylating agent is equally critical. These reagents provide the carbon-carbon triple bond and must be sufficiently electrophilic to react with the nitrogen nucleophile. The most common and practical alkynylating agents are:

-

1,1-Dihalo-1-alkenes: These are stable, readily accessible precursors that undergo a copper-catalyzed reaction sequence involving elimination and coupling to afford ynamides.[3] 1,1-Dibromo-1-alkenes are particularly popular due to their ease of preparation from the corresponding aldehydes.[3]

-

Bromoalkynes: These are also effective electrophiles in copper-catalyzed cross-coupling reactions.[5]

-

Hypervalent Iodine Reagents: Alkynyl(phenyl)iodonium salts and other hypervalent iodine reagents offer a metal-free alternative for N-alkynylation, reacting with nucleophilic amides to form ynamides.[1]

Copper-Catalyzed N-Alkynylation: The Workhorse of Ynamide Synthesis

Copper catalysis has become the most prevalent and versatile method for the synthesis of ynamides.[3] Both Copper(I) and Copper(II) salts have been shown to be effective, with Cu(I) species generally considered the active catalytic species in the reaction cycle.[6][7] The choice of ligand is crucial for stabilizing the copper catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for copper-catalyzed N-alkynylation involves the following key steps:

-

Formation of the Copper Amide Complex: The nitrogen nucleophile is deprotonated by a base, and the resulting amide anion coordinates to the copper(I) center to form a copper amide complex.[6]

-

Oxidative Addition/Coordination: The alkynylating agent (e.g., bromoalkyne or a species derived from a 1,1-dihalo-1-alkene) coordinates to the copper center.

-

Reductive Elimination: The amide and alkynyl groups on the copper center couple, forming the desired ynamide and regenerating the active copper(I) catalyst.

The specific mechanistic details can vary depending on the alkynylating agent and the ligand used. For instance, with 1,1-dibromo-1-alkenes, the reaction likely proceeds through a copper-acetylide intermediate formed after initial dehydrobromination.

Sources

- 1. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-mediated N-alkynylation of carbamates, ureas, and sulfonamides. A general method for the synthesis of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 2-Aminopent-4-ynamide Hydrochloride Cycloadditions

Welcome to the technical support center for ynamide cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions regarding the regioselectivity of 2-aminopent-4-ynamide hydrochloride and related ynamide cycloadditions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry provides potential causes, actionable solutions, and the scientific rationale behind them.

Q1: My cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Issue: Poor or mixed regioselectivity is a common challenge in cycloaddition reactions, leading to difficult purification and reduced yield of the desired product.

Potential Causes:

-

Insufficient Catalyst Control: The catalyst may not be effectively differentiating between the two possible orientations of the cycloaddition partners.

-

Inherent Substrate Reactivity: The electronic and steric properties of your specific 2-aminopent-4-ynamide and the cycloaddition partner may not strongly favor one regioisomer over the other under the current conditions.

-

Reaction Mechanism Ambiguity: The reaction may be proceeding through a pathway that does not have a strong energetic preference for a single regioisomeric transition state.

Recommended Solutions & Scientific Rationale:

-

Catalyst System Optimization: The choice of catalyst is paramount in controlling the regioselectivity of ynamide cycloadditions. Ynamides possess a polarized alkyne bond, with an electrophilic α-carbon and a nucleophilic β-carbon, a characteristic that is modulated by the nitrogen substituent.[1]

-

Gold Catalysts: Gold(I) catalysts are highly effective at activating ynamides. They coordinate to the alkyne, facilitating the formation of a highly electrophilic keteniminium ion intermediate.[2][3] This intermediate presents a well-defined electrophilic center, which directs the nucleophilic attack of the reaction partner, leading to excellent regioselectivity. Consider using catalysts like (IPr)AuNTf₂ or (Johnphos)Au(MeCN)SbF₆.

-

Iridium and Rhodium Catalysts: For specific reactions like azide-alkyne cycloadditions, iridium and rhodium catalysts can offer unique regioselectivity.[4][5] For instance, an iridium catalyst can provide 5-amido-1,2,3-triazoles with high regioselectivity, potentially through strong coordination between the catalyst and the carbonyl oxygen of the ynamide.[4] This can reverse the regioselectivity typically observed with copper or ruthenium catalysts.[1]

-

-

Modifying the Ynamide Substituent: The electron-withdrawing group (EWG) on the ynamide nitrogen directly influences the polarization of the alkyne.[1]

-

Action: If possible, synthesize analogs of your 2-aminopent-4-ynamide with different EWGs (e.g., tosyl, nosyl, oxazolidinone). A more strongly electron-withdrawing group can increase the electrophilicity of the α-carbon in the keteniminium intermediate, potentially enhancing the regiochemical outcome. Computational studies have shown that substituents on the nitrogen play a key role in reactivity and yield.[6]

-

-

Solvent and Temperature Screening: While catalyst and substrate are primary drivers, reaction parameters can fine-tune selectivity.

-

Action: Screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Toluene, Acetonitrile, Chlorobenzene).[1][7] The stabilization of charged intermediates or transition states can differ in various media, influencing the energy barrier for the formation of one regioisomer over the other. Start reactions at a lower temperature (e.g., 0 °C or -40 °C) and slowly warm to room temperature. Lower temperatures can often amplify small energy differences between competing reaction pathways.[1]

-

| Parameter | Recommendation | Rationale |

| Catalyst | Screen Gold(I), Iridium(III), or Rhodium(I) complexes. | Different metals offer distinct coordination modes and mechanistic pathways, directly influencing regioselectivity.[1][4][5] |

| Solvent | Test non-polar (Toluene), polar aprotic (DCM, MeCN), and coordinating solvents. | Solvent can stabilize charged intermediates differently, altering the activation energies of competing pathways. |

| Temperature | Start at low temperatures (e.g., -40 °C to 0 °C). | Enhances selectivity by favoring the pathway with the lowest activation energy.[1] |

| Ynamide EWG | Synthesize derivatives with different sulfonamides or carbamates. | Modulates the electronic properties of the alkyne, which is fundamental to its reactivity and selectivity.[1] |

Q2: My reaction is sluggish and gives low yields, even with the correct regioisomer forming. What can I do?

Issue: The reaction fails to proceed to completion, resulting in significant recovery of starting material and low product yield.

Potential Causes:

-

Catalyst Deactivation: The active catalytic species may be degrading or inhibited by impurities.

-

Insufficient Reactivity: The nucleophilicity of the reaction partner or the electrophilicity of the activated ynamide may be too low under the chosen conditions.

-

Steric Hindrance: Bulky substituents on either reaction partner can slow the rate of cycloaddition.

Recommended Solutions & Scientific Rationale:

-

Verify Catalyst Activity and Handling: Gold and other transition metal catalysts can be sensitive to air, moisture, and impurities.

-

Action: Use freshly purchased or properly stored catalysts. If using a pre-catalyst that requires an activator (e.g., a silver salt to abstract a halide), ensure the activator is fresh and the reaction is protected from light. Running reactions under an inert atmosphere (Nitrogen or Argon) is crucial.

-

-

Increase Reaction Temperature: If low temperature was used to optimize selectivity, a sluggish reaction may require more thermal energy.

-

Action: Gradually increase the reaction temperature (e.g., from room temperature to 40-80 °C). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Certain [4+2] cycloadditions of ynamides proceed efficiently at elevated temperatures like 60-80 °C.[1]

-

-

Change the Catalyst Ligand: The ligand on the metal center dramatically affects its steric and electronic properties, and thus its catalytic activity.

-

Action: For gold(I) catalysis, switch from a less electron-donating ligand (like PPh₃) to a more electron-donating and bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). NHC ligands often create more active and stable catalysts.

-

-

Consider an Acid Co-catalyst: For some cycloadditions, a Brønsted or Lewis acid can enhance the reaction rate.

-

Action: The addition of a catalytic amount of a strong acid like Triflic acid (Tf₂NH) can protonate the ynamide to form a keteniminium ion, which is a key reactive intermediate.[1] This can be particularly effective in [2+2+2] cycloadditions.

-

Q3: I'm observing significant formation of an allenyl amide or other side products. How can I suppress this?

Issue: The desired cycloaddition is competing with side reactions, reducing the yield and complicating purification.

Potential Causes:

-

Ynamine-like Reactivity: Ynamides, while more stable than ynamines, can sometimes undergo side reactions typical of ynamines, such as forming allenyl amides via an alkylideneoxete intermediate, especially with ketene partners.[7]

-

Hydrolysis: The keteniminium intermediate is susceptible to hydrolysis by trace water, leading to the formation of an amide.[8]

Recommended Solutions & Scientific Rationale:

-

Ensure Anhydrous Conditions: The primary cause of hydrolysis is water.

-

Action: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere.

-

-

Control the Nucleophile Addition: The pathway leading to allenyl amides involves the nucleophilic ynamine attacking the carbonyl of a ketene.[7]

-

Action: The use of ynamides (with an EWG on nitrogen) instead of ynamines is the primary strategy to suppress this, as the EWG attenuates the nucleophilicity of the nitrogen.[7] If this is still an issue, ensure the reaction conditions do not promote the formation of highly reactive ketene species or consider alternative cycloaddition partners.

-

Experimental Workflow & Protocols

Gold-Catalyzed [4+2] Cycloaddition: A General Protocol

This protocol provides a starting point for optimizing the regioselective cycloaddition of a 2-aminopent-4-ynamide derivative with a suitable diene.

Materials:

-

2-Aminopent-4-ynamide hydrochloride derivative (1.0 eq)

-

Diene partner (1.2 eq)

-

Gold(I) catalyst (e.g., (IPr)AuCl, 5 mol%)

-

Silver salt activator (e.g., AgNTf₂, 5 mol%)

-

Anhydrous solvent (e.g., Chlorobenzene or DCM)

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

-

Catalyst Activation: In a reaction flask under an inert atmosphere, dissolve the gold(I) catalyst and the silver salt activator in the anhydrous solvent. Stir the mixture for 15-30 minutes at room temperature, protected from light. The formation of a precipitate (AgCl) indicates the generation of the active cationic gold species.

-

Reagent Addition: To the catalyst mixture, add the 2-aminopent-4-ynamide hydrochloride derivative. If necessary, a non-nucleophilic base (e.g., proton sponge) can be added to free the amine, but often the reaction proceeds with the salt. Stir for 5 minutes.

-

Cycloaddition: Add the diene partner to the reaction mixture.

-

Reaction: Heat the reaction to the desired temperature (e.g., 80 °C for chlorobenzene) and monitor its progress by TLC or LC-MS.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite or silica gel to remove the catalyst and silver salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the regiochemical outcome.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle governing regioselectivity in ynamide cycloadditions? A: The regioselectivity is primarily governed by the electronic polarization of the ynamide's alkyne bond. The nitrogen atom, along with its electron-withdrawing substituent, makes the α-carbon (adjacent to the nitrogen) electrophilic and the β-carbon nucleophilic.[1] When activated by a catalyst like gold(I), this polarization is enhanced through the formation of a keteniminium intermediate, which has a highly electrophilic α-carbon.[2][3] Consequently, the more nucleophilic center of the cycloaddition partner will preferentially attack this α-carbon, dictating the regiochemical outcome of the product.

Q: How does the choice of catalyst (Gold vs. Iridium) impact the mechanism and outcome? A: Both catalysts promote cycloadditions but can operate through different mechanisms, leading to different regioisomers.

-

Gold(I) Catalysts: As π-acids, they coordinate to the alkyne, making it highly susceptible to nucleophilic attack and promoting the formation of a key keteniminium intermediate. This pathway is well-established and generally leads to high regioselectivity in reactions like hydroarylations and cycloadditions.[2][3][9]

-

Iridium(III) Catalysts: In reactions like the azide-alkyne cycloaddition, iridium's mechanism can involve coordination with a heteroatom on the ynamide (e.g., a carbonyl oxygen).[4] This coordination can reverse the electronic bias compared to other metal-catalyzed pathways (like those with Cu or Ru), leading to the opposite regioisomer.[1] This provides a powerful tool for synthetic chemists to access different product scaffolds from the same starting materials.

Q: What is a keteniminium ion, and why is it so important? A: A keteniminium ion is a reactive intermediate with the general structure R₂C=C=NR₂⁺. In ynamide chemistry, it is typically formed upon protonation or coordination of a Lewis acid (like a gold catalyst) to the alkyne's β-carbon.[1][2] This intermediate is central to understanding the reactivity of ynamides. The α-carbon of the original ynamide becomes part of the highly electrophilic C=N⁺ bond, making it the primary site for nucleophilic attack. The ability to reliably generate this intermediate is the reason gold catalysis is so effective at controlling regioselectivity in many ynamide transformations.[3]

Mechanistic Visualization

The following diagram illustrates the generally accepted mechanism for a Gold(I)-catalyzed cycloaddition, highlighting the formation of the critical keteniminium intermediate that directs regioselectivity.

Caption: Gold(I)-catalyzed ynamide activation pathway.

References

-

Dubey, P., & Singh, M. S. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 13(17), 11499–11531. [Link]

-

Witulski, B., & Alayrac, C. (2003). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Arkivoc, 2003(5), 117-130. [Link]

-

Dubey, P., & Singh, M. S. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 13(17), 11499–11531. This is a duplicate of reference 1, but the search tool provided it as a separate result with a slightly different URL context. The canonical source is the RSC journal. [Link]

-

Giménez, V., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 79(12), 5549–5561. [Link]

-

Shaikh, R. S., et al. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances. This is another duplicate of reference 1. [Link]

-

Yang, D., et al. (2012). Theoretical Studies on the Regioselectivity of Iridium-Catalyzed 1,3-Dipolar Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry, 77(17), 7447–7454. [Link]

-

Dubovtsev, A. Y., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry, 19(17), 3926-3936. [Link]

-

El-Gharabli, S., et al. (2023). Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space. Molecules, 28(14), 5364. [Link]

-

López-Suárez, L., et al. (2022). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega, 7(42), 37851–37861. [Link]

-

López-Suárez, L., et al. (2022). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega, 7(42), 37851–37861. [Link]

-

Li, X., et al. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. Nature Communications, 14(1), 3982. [Link]

-

Hsung, R. P., et al. (2010). Ynamides: A Modern Functional Group For The New Millennium. Current organic synthesis, 5(2), 133–151. [Link]

-

Wang, Y., et al. (2022). Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides. RSC Advances, 12(13), 7794–7802. [Link]

-

Lee, J., et al. (2020). Sulfonamide-directed gold-catalyzed [2+2+2]-cycloadditions of nitriles with two discrete ynamides to construct 2,4-diaminopyridine cores. Chemical Communications, 56(80), 12011-12014. [Link]

-

Bock, V. D., et al. (2007). Regioselective Zn(OAc)2-catalyzed azide–alkyne cycloaddition in water: the green click-chemistry. Organic & Biomolecular Chemistry, 5(6), 971-975. [Link]

-

Song, L., et al. (2020). Understanding the reaction mechanism of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides. Organic Chemistry Frontiers, 7(1), 107-115. [Link]

-

Li, H., et al. (2017). Iridium-Catalyzed Highly Regioselective Azide-Ynamide Cycloaddition to Access 5-Amido Fully Substituted 1,2,3-Triazoles under Mild, Air, Aqueous, and Bioorthogonal Conditions. Organic Letters, 19(22), 6072–6075. [Link]

-

Wang, W., et al. (2017). Switchable regioselectivity in amine-catalysed asymmetric cycloadditions. Nature Chemistry, 9(6), 584-590. [Link]

-

Maulide, N., et al. (2018). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Israel Journal of Chemistry, 58(5), 579–590. [Link]

-

Karayannis, P. S., & Kokotos, C. G. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(6), 929. [Link]

-

Li, X., et al. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. Nature Communications, 14(1), 3982. [Link]

-

Krasavin, M., et al. (2017). Rhodium-Catalyzed Azide–Alkyne Cycloaddition of Internal Ynamides: Regioselective Assembly of 5-Amino-Triazoles under Mild Conditions. The Journal of Organic Chemistry, 82(20), 10982–10990. [Link]

-

Wang, X.-N., & Liu, Y.-H. (2019). Reversal of Regioselectivity in Ynamide Chemistry. Chinese Journal of Organic Chemistry, 39(11), 3029-3040. [Link]

Sources

- 1. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-Catalyzed Highly Regioselective Azide-Ynamide Cycloaddition to Access 5-Amido Fully Substituted 1,2,3-Triazoles under Mild, Air, Aqueous, and Bioorthogonal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Catalyst Selection for 2-Aminopent-4-ynamide Hydrochloride Transformations

Welcome to the technical support center for transformations involving 2-Aminopent-4-ynamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental workflow. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction to 2-Aminopent-4-ynamide Hydrochloride Transformations

2-Aminopent-4-ynamide hydrochloride is a versatile building block in organic synthesis, prized for its potential to be transformed into a variety of nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and drug discovery. The primary transformation of this substrate is intramolecular cyclization, which can be achieved using various catalytic systems. However, the presence of a primary amine and the hydrochloride salt form can present unique challenges. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

1. Getting Started: Handling the Hydrochloride Salt

-

Q: My 2-Aminopent-4-ynamide hydrochloride starting material has poor solubility in common organic solvents. What should I do?

A: Amine hydrochloride salts are generally more soluble in polar protic solvents like water and alcohols, and less soluble in many organic solvents. For reactions requiring anhydrous conditions, complete dissolution is crucial. We recommend screening a range of polar aprotic solvents such as acetonitrile, DMF, and DMSO. Gentle heating and sonication can aid dissolution. If solubility remains an issue, consider performing a neutralization and extraction step to convert the hydrochloride salt to the free amine before the reaction.

-

Q: Do I need to neutralize the hydrochloride salt before starting my reaction?

A: In most cases, yes. The hydrochloride salt can interfere with the catalyst and the reaction progress in several ways:

-

Catalyst Deactivation: The chloride ion can coordinate to the metal center of the catalyst, potentially leading to deactivation.[1][2]

-

Reaction with Base: If your reaction requires a base, the hydrochloride salt will consume one equivalent of the base, affecting the stoichiometry and potentially the reaction outcome.

-

Protonation State: The amine needs to be in its neutral, nucleophilic form to participate in the desired cyclization.

Recommended Neutralization Protocol:

-

Dissolve the 2-Aminopent-4-ynamide hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add one equivalent of a mild inorganic base, such as sodium bicarbonate or potassium carbonate, as an aqueous solution.

-

Stir vigorously until the evolution of gas ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the free amine. Use the free amine immediately in the next step.

For reactions that are sensitive to residual water, using an organic base like triethylamine or diisopropylethylamine (DIPEA) in an anhydrous organic solvent is a suitable alternative.[3]

-

2. Catalyst Selection for Intramolecular Cyclization

-

Q: What are the best catalysts for the intramolecular cyclization of 2-Aminopent-4-ynamide?

A: The choice of catalyst is critical and depends on the desired product and reaction pathway. The most commonly employed and effective catalysts for the intramolecular hydroamination of aminoalkynes are gold and palladium complexes.[4][5][6][7]

Catalyst Type Common Precursors Key Advantages Potential Drawbacks Gold(I) Catalysts AuCl(PPh₃)/AgOTf, [IPrAuCl]/AgSbF₆ High efficiency for alkyne activation, mild reaction conditions, good functional group tolerance.[5][8][9] Can be sensitive to air and moisture, silver additives can sometimes have detrimental effects.[2] Palladium(II) Catalysts PdCl₂(MeCN)₂, Pd(OAc)₂ Versatile for various cyclization pathways, can tolerate a range of ligands to tune reactivity.[4][10][11][12] May require higher temperatures, potential for side reactions like oligomerization. Brønsted Acids Triflic acid (TfOH), TMSOTf Metal-free, cost-effective, can promote cyclization via keteniminium ion formation.[10] May not be suitable for acid-sensitive substrates. -

Q: I am observing low to no conversion in my gold-catalyzed reaction. What could be the issue?

A: Low conversion in gold-catalyzed reactions can stem from several factors:

-

Catalyst Deactivation: As mentioned, chloride ions from the starting material can poison the catalyst. Ensure complete neutralization and removal of the hydrochloride. The quality of the gold precursor and any silver additives is also crucial.

-

Solvent Choice: The solvent can significantly impact the stability and activity of the catalytic species.[2] Acetonitrile is often a good choice as it can stabilize the active cationic gold species.[5]

-

Counterion Effects: The nature of the counterion in cationic gold complexes can influence reactivity. Weakly coordinating anions like SbF₆⁻ or BARF⁻ often lead to higher catalytic activity.[13]

-

Incomplete Dissolution: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.

-

3. Troubleshooting Common Side Reactions and Purification

-

Q: My reaction is producing multiple spots on TLC, and the desired product is in low yield. What are the likely side reactions?

A: Several side reactions can occur during the intramolecular cyclization of 2-Aminopent-4-ynamide:

-

Dimerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction under high dilution can favor the formation of the cyclic product.

-

Isomerization: The initial cyclization product, an exocyclic enamine, can isomerize to the more stable endocyclic enamine. This may or may not be the desired product, so reaction conditions should be optimized accordingly.

-

Protodeauration/Protonolysis: Premature protonation of the vinyl-gold intermediate can lead to the formation of the uncyclized starting material. This can be minimized by ensuring the reaction medium is not acidic.

-

Formation of Hydantoin: In the presence of a base and an activating agent, intramolecular cyclization can lead to the formation of a hydantoin derivative, which is a common side reaction in peptide synthesis.[14]

-

-

Q: I am having difficulty purifying my final product. Do you have any recommendations?

A: The purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for coordination to the stationary phase in column chromatography.

-

Column Chromatography: Use a deactivated silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent). This will help to prevent peak tailing and improve separation.

-

Acid-Base Extraction: If the product is sufficiently basic, an acid-base extraction can be an effective purification method. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the ammonium salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine product back into an organic solvent.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

-

Experimental Protocols and Workflows

General Procedure for Gold-Catalyzed Intramolecular Hydroamination:

-

Neutralization of Starting Material: In a round-bottom flask, dissolve 2-Aminopent-4-ynamide hydrochloride (1.0 eq) in dichloromethane (DCM). Add a saturated aqueous solution of sodium bicarbonate (1.5 eq) and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the gold catalyst precursor (e.g., AuCl(PPh₃), 2-5 mol%) and the silver salt co-catalyst (e.g., AgOTf, 2-5 mol%) in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane). Stir the mixture for 10-15 minutes at room temperature to generate the active cationic gold catalyst.

-

Reaction Execution: Dissolve the free amine of 2-Aminopent-4-ynamide in the same anhydrous solvent and add it to the catalyst mixture via syringe.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, filter the reaction mixture through a short pad of Celite to remove any insoluble silver salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) or by another appropriate method as described in the troubleshooting section.

Workflow Diagram for Catalyst Selection and Troubleshooting:

Caption: A decision-making workflow for catalyst selection and troubleshooting in 2-Aminopent-4-ynamide hydrochloride transformations.

Mechanistic Insights

Gold-Catalyzed Intramolecular Hydroamination:

The generally accepted mechanism for gold-catalyzed hydroamination involves the activation of the alkyne by the cationic gold(I) species. This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack by the intramolecular amine.

Caption: Simplified mechanism of gold-catalyzed intramolecular hydroamination.

References

-

- Organic & Biomolecular Chemistry (RSC Publishing)

-

- MDPI

-

- Semantic Scholar

-

- Frontiers in Chemistry

-

- MDPI

-

- RSC Publishing

-

- Chemical Science (RSC Publishing)

-

- ResearchGate

-

- Nature Communications

-

- Chirantan Rasayan Sanstha

-

- ResearchGate

-

- PMC - NIH

-

- Organic Chemistry Portal

-

- ResearchGate

-

- MDPI

-

- Chemical Reviews (ACS Publications)

-

- Organometallics (ACS Publications)

-

- Organic Chemistry Portal

-

- Organic Letters (ACS Publications)

-

- RSC Advances

-

- Chemical Reviews (ACS Publications)

-

- ResearchGate

-

- ResearchGate

-

- Frontiers

-

- PMC - PubMed Central

-

- ResearchGate

-

- PMC - PubMed Central

-

- Master Organic Chemistry

-

- Organic Chemistry Frontiers (RSC Publishing)

-

- NIH

-

- PubMed

-

- NIH

-

- Journal of the American Chemical Society

-

- ResearchGate

-

- Chemistry LibreTexts

-

- Chemistry LibreTexts

-

- RSC Publishing

-

- Denmark Group

-

- ResearchGate

-

- PubMed

-

- Chemical Reviews (ACS Publications)

-

- Spectroscopy Online

-

- YouTube

-

- MDPI

-

- Chemistry Guru

-

- The Journal of Organic Chemistry

Sources

- 1. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. divyarasayan.org [divyarasayan.org]

- 12. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 13. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Aminopent-4-ynamide Hydrochloride

This guide provides a detailed, safety-first framework for the proper disposal of 2-Aminopent-4-ynamide hydrochloride. Tailored for researchers and drug development professionals, this document moves beyond mere procedural steps to explain the fundamental principles of chemical waste management. Our objective is to ensure that your laboratory operations are not only compliant with regulatory standards but are also grounded in a deep understanding of the chemical's properties and potential hazards.

Core Principle: Hazard-Centric Waste Management

Inferred Hazard Profile: Based on analogous compounds, 2-Aminopent-4-ynamide hydrochloride is anticipated to present the following hazards. This assessment should be confirmed by consulting the supplier-specific SDS upon procurement.

| Hazard Class | Anticipated Risk | Rationale and Causality |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. [1][2][3] | Amine salts and similar small organic molecules can be toxic upon ingestion. The primary route of exposure risk during disposal is through accidental contact and subsequent ingestion. |

| Skin Corrosion/Irritation | Potential Irritant. | The amine hydrochloride group can impart acidity, potentially causing skin irritation upon prolonged contact. |

| Serious Eye Damage/Irritation | Causes serious eye damage. [2][3] | As with many amine salts, the compound is likely to be severely irritating or corrosive to the eyes, necessitating stringent eye protection. |

| Reactivity | Reacts with strong oxidizing agents. [1][4] | The alkyne (C≡C triple bond) and amine functionalities can react exothermically or violently with strong oxidizers. |

| Environmental | Potentially toxic to aquatic life. [2] | Many specialized organic compounds are not readily biodegradable and can be harmful to aquatic ecosystems if released into the environment. |

| Decomposition | Generates toxic fumes upon heating. | Thermal decomposition is expected to release hazardous gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas[1][4]. |

The Regulatory Imperative: Compliance and Safety

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, several key bodies govern this process:

-

Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste. The generator of the waste (i.e., your laboratory) is legally responsible for its proper characterization and disposal[5].

-

Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed about the hazards of chemicals they handle. This includes providing access to SDSs and training on safe handling and emergency procedures[6][7].

-

Institutional and Local Authorities: Your institution's Environmental Health & Safety (EH&S) office provides specific protocols that integrate federal regulations with local and state requirements. Always consult your institutional EH&S guidelines as the primary authority.

Operational Protocol: From Benchtop to Final Disposal

The following protocols provide a self-validating system for managing 2-Aminopent-4-ynamide hydrochloride waste, ensuring safety and compliance at every stage.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste containing 2-Aminopent-4-ynamide hydrochloride must be classified as hazardous chemical waste.

Methodology:

-

Designate as Hazardous: Based on its inferred toxicity and reactivity, treat all 2-Aminopent-4-ynamide hydrochloride, including pure compound, solutions, and contaminated materials, as hazardous waste.

-

Segregate at the Source: Collect this waste in a dedicated, properly labeled container.

-

Prevent Incompatibilities: Crucially, ensure the waste container for this compound is kept separate from containers holding strong oxidizing agents, strong bases, and other reactive chemicals to prevent dangerous reactions[8].

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks, spills, and exposure.

Methodology:

-

Select Appropriate Containers: Use a clean, chemically compatible container with a secure, leak-proof screw cap. A high-density polyethylene (HDPE) or glass bottle is typically suitable. The container must be in good condition with no cracks or residue on the outside.

-

Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

-

The words "Hazardous Waste."

-

The full chemical name: "2-Aminopent-4-ynamide hydrochloride."

-

An accurate list of all container contents, including solvents and their approximate percentages.

-

The relevant hazard characteristics (e.g., "Toxic," "Irritant").

-

The date of waste accumulation start.

-

The name of the principal investigator and laboratory location.

-

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA at or near the point of generation[8].

Methodology:

-

Designate the SAA: Identify a specific location, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA[8].

-

Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.

-

Volume Limits: Be aware of regulatory limits for SAAs. While federal law allows up to 55 gallons of hazardous waste, acutely toxic "P-listed" wastes have a much lower limit of one quart[9]. While this compound is not pre-listed, adherence to the lower limit for highly toxic materials is a best practice.

-

Timely Removal: Once a container is full, it must be moved to a central storage area within three days[8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 2-Aminopent-4-ynamide hydrochloride.

Caption: Decision workflow for proper segregation and handling of different waste streams.

Final Disposal Protocol: Professional Removal

Under no circumstances should 2-Aminopent-4-ynamide hydrochloride or its solutions be disposed of down the drain or in regular trash[9][10]. The only acceptable method of final disposal is through your institution's hazardous waste management program.

Methodology:

-

Request Pickup: Once your waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EH&S), submit a chemical waste pickup request through your institutional EH&S portal[5].

-

Documentation: Ensure all paperwork is completed accurately. This documentation is part of the "cradle-to-grave" tracking required by the EPA.

-

Professional Handling: Trained EH&S personnel or a certified hazardous waste contractor will collect the waste from your laboratory. They are equipped to transport the material safely to a licensed Treatment, Storage, and Disposal Facility (TSDF)[11].

Emergency Procedures: Spill Management

A spill of 2-Aminopent-4-ynamide hydrochloride creates an immediate hazard and a waste disposal challenge.

Methodology for Small Spills (<5 grams/100 mL):

-

Alert Personnel: Notify others in the immediate area.

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

-

Containment: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

-

Collection: Carefully sweep the absorbed material into a dustpan and place it in a heavy-duty plastic bag.

-

Decontamination: Wipe the spill area with a damp cloth.

-

Disposal: Seal the bag, label it as "Spill Debris: 2-Aminopent-4-ynamide hydrochloride," and manage it as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response line or EH&S office immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

-

Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

-

Sciencemadness Wiki. Proper disposal of chemicals. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

-

U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

-

National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]

-

University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

-

Creative Safety Supply. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

-

ERC. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

-

Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

-

ADAMA. (2015). Safety Data Sheet: Defy Amine 4. [Link]

-

CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. darlington.sc.safeschoolssds.com [darlington.sc.safeschoolssds.com]

- 4. fishersci.com [fishersci.com]

- 5. epa.gov [epa.gov]

- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. connmaciel.com [connmaciel.com]

- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 9. ehrs.upenn.edu [ehrs.upenn.edu]

- 10. nems.nih.gov [nems.nih.gov]

- 11. epa.gov [epa.gov]

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Aminopent-4-ynamide Hydrochloride

For the pioneering researchers, scientists, and drug development professionals forging new paths in therapeutic innovation, the introduction of novel chemical entities into the laboratory workflow demands a commensurate evolution in safety protocols. 2-Aminopent-4-ynamide hydrochloride, a molecule of interest for its potential applications, presents a unique combination of functional groups—a primary amide, a terminal alkyne, and an amine hydrochloride salt. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound. Our commitment is to empower your research with the confidence that comes from a foundation of rigorous safety science.

Deconstructing the Hazard: A Probable Profile of 2-Aminopent-4-ynamide Hydrochloride

In the absence of a specific Safety Data Sheet (SDS) for 2-Aminopent-4-ynamide hydrochloride (CAS No. 375859-33-9), a prudent assessment of its potential hazards must be extrapolated from its constituent functional groups and data from structurally analogous compounds. This analysis forms the basis of our recommended safety protocols.

Probable Hazard Profile:

| Hazard Classification | Anticipated Effects and Rationale |

| Acute Oral Toxicity | Amine hydrochloride salts can be harmful if swallowed. A Safety Data Sheet for a related TCO-amine HCl salt indicates oral toxicity. |

| Skin Corrosion/Irritation | The amine hydrochloride and primary amide functionalities suggest a potential for skin irritation. Aliphatic amines are known to be caustic and can cause skin irritation.[1] |

| Serious Eye Damage/Irritation | Amine salts and amides are frequently cited as causes of serious eye irritation or damage. Direct contact with the powder or solutions could cause significant injury. |

| Respiratory Tract Irritation | As a fine powder or crystalline solid, airborne particles can cause irritation to the respiratory tract. Many lower molecular weight aliphatic amines are irritants to the mucous membranes of the nose and throat.[1] |

Key Functional Group Considerations:

-

Primary Amide: Generally, primary amides are stable functional groups. They are relatively unreactive towards many nucleophilic substitutions.

-